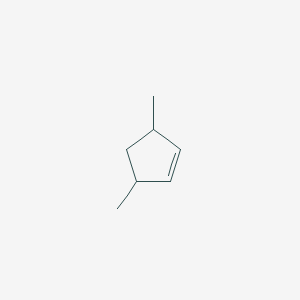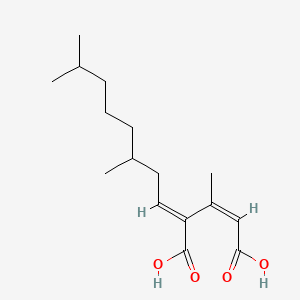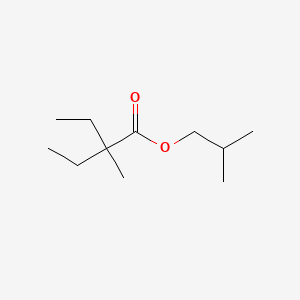
1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene is a bicyclic compound with a unique structure that includes a vinyl group and an oxabicycloheptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene typically involves the reaction of cyclohexene oxide with vinyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for 1-Vinyl-7-oxabicyclo(41This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the vinyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Alkyl halides (R-X)
Major Products
Oxidation: Epoxides, Ketones
Reduction: Ethyl-substituted derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene involves its interaction with various molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the oxabicycloheptane ring can participate in ring-opening reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo(4.1.0)heptane: Similar structure but lacks the vinyl group.
1-Methyl-7-oxabicyclo(4.1.0)heptane: Contains a methyl group instead of a vinyl group.
Dimethyl 7-oxabicyclo(2.2.1)hepta-2,5-diene-2,3-dicarboxylate: Contains additional ester groups and a different ring system.
Uniqueness
1-Vinyl-7-oxabicyclo(4.1.0)hepta-2,4-diene is unique due to the presence of both a vinyl group and an oxabicycloheptane ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science .
Properties
CAS No. |
78619-10-0 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
1-ethenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C8H8O/c1-2-8-6-4-3-5-7(8)9-8/h2-7H,1H2 |
InChI Key |
QLUXGAQOXHOFIO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12C=CC=CC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788782.png)
![2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile](/img/structure/B13788784.png)


![4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol](/img/structure/B13788796.png)
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13788805.png)
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)





